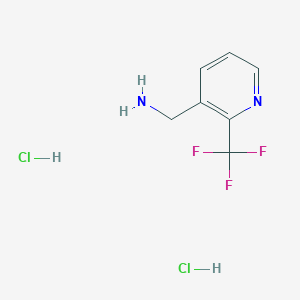

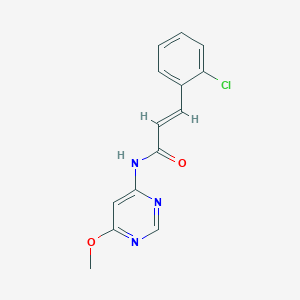

4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

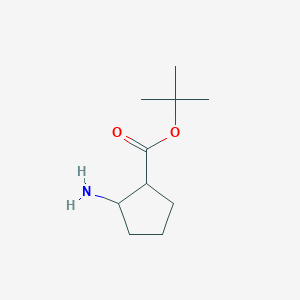

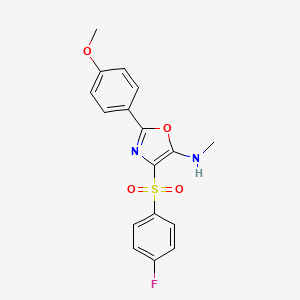

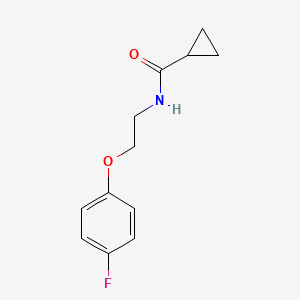

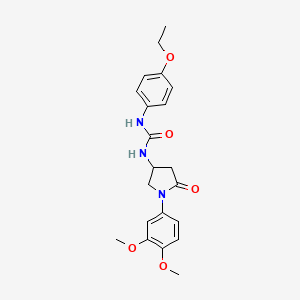

The compound “4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a sulfonyl group, and an oxazol-5-amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .

Applications De Recherche Scientifique

Electrocatalytic and Antimicrobial Applications

Formation of Sulfonyl Aromatic Alcohols by Electrolysis : The study identifies sulfonyl aromatic compounds as products formed by electrolysis, with implications for understanding their formation and properties in electrocatalytic applications. The research provides insights into the chemical reactions and potential toxicity of these compounds, highlighting their relevance in environmental chemistry and electrocatalysis (Elizalde-González et al., 2012).

Synthesis and Antimicrobial Activities of Triazole Derivatives : This study discusses the synthesis of novel triazole derivatives, showcasing their antimicrobial activities. The findings suggest the potential of such compounds in developing new antimicrobial agents, with the chemical structure of interest playing a key role in their efficacy (Bektaş et al., 2007).

Fluorescence and Proton Exchange Membrane Applications

Fluorescent Molecular Probes : Research into fluorescent solvatochromic dyes incorporating sulfonyl groups indicates their utility in creating sensitive molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful in biological and chemical sensing applications (Diwu et al., 1997).

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes : The synthesis and characterization of new sulfonated polymers for fuel cell applications demonstrate the role of sulfonyl and fluorophenyl groups in enhancing proton conductivity and thermal stability. This research underlines the importance of molecular architecture in developing efficient proton exchange membranes (Kim et al., 2008).

Herbicide Activity and Polymer Modification

Herbicide Activity Modification by Fluorine Substitution : A study on the modification of herbicidal properties through fluorine substitution into benzoxazinone derivatives, including sulfonyl and fluorophenyl groups, highlights the impact of chemical modifications on agricultural chemical performance (Hamprecht et al., 2004).

Polymer Modification for Enhanced Properties : Research focusing on the functional modification of polymers through reactions with sulfonyl-containing compounds demonstrates the potential for creating materials with improved thermal stability and mechanical properties. Such modifications are pertinent to the development of advanced materials for various industrial applications (Aly & El-Mohdy, 2015).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c1-19-16-17(25(21,22)14-9-5-12(18)6-10-14)20-15(24-16)11-3-7-13(23-2)8-4-11/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGOBFQNSSELIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)

![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)

![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)